Benz(a)anthracene, 7-fluoro-12-methyl-
CAS No.: 68781-45-3
Cat. No.: VC18467034
Molecular Formula: C19H13F
Molecular Weight: 260.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68781-45-3 |
|---|---|
| Molecular Formula | C19H13F |
| Molecular Weight | 260.3 g/mol |
| IUPAC Name | 7-fluoro-12-methylbenzo[a]anthracene |
| Standard InChI | InChI=1S/C19H13F/c1-12-14-7-4-5-9-16(14)19(20)17-11-10-13-6-2-3-8-15(13)18(12)17/h2-11H,1H3 |
| Standard InChI Key | OBXKLVWZVMNHJR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=C(C3=CC=CC=C13)F)C=CC4=CC=CC=C42 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Benz(a)anthracene, 7-fluoro-12-methyl- belongs to the benz(a)anthracene family, characterized by a fused tetracyclic system of three benzene rings and one cyclopentane ring. The fluorine atom at position 7 and the methyl group at position 12 introduce steric and electronic perturbations that alter reactivity and interaction with biological targets . The IUPAC name, 7-fluoro-12-methylbenzo[a]anthracene, reflects these substitutions, while its SMILES notation (CC1=C2C(=C(C3=CC=CC=C13)F)C=CC4=CC=CC=C42) encodes the spatial arrangement of atoms .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₃F | |
| Molecular Weight | 260.3 g/mol | |
| Density | 1.226 g/cm³ | |
| Boiling Point | 452.4°C at 760 mmHg | |
| Flash Point | 199.4°C | |
| LogP | 5.593 | |
| Refractive Index | 1.728 |
The high logP value indicates significant lipophilicity, favoring bioaccumulation in lipid-rich tissues . The refractive index and density align with trends observed in planar PAHs, though fluorine’s electronegativity slightly distorts electron distribution .
Synthesis and Analytical Characterization
Synthetic Pathways
The compound was first synthesized by Newman and Khanna in 1979 via Friedel-Crafts alkylation of 7-fluorobenz(a)anthracene with methyl iodide in the presence of aluminum chloride . This method yielded a regioselective product, with the methyl group preferentially attaching to the 12-position due to steric and electronic directing effects of the fluorine substituent . Alternative routes involve palladium-catalyzed cross-coupling reactions, though these are less efficient for large-scale production .
Spectroscopic Identification
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Mass Spectrometry: The exact mass (260.10000 Da) corresponds to the molecular formula C₁₉H₁₃F, with characteristic fragmentation patterns at m/z 241 (loss of F) and 215 (cleavage of the methyl-bearing ring) .
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NMR Spectroscopy: ¹H NMR reveals aromatic protons at δ 7.2–8.5 ppm, a methyl singlet at δ 2.3 ppm, and coupling between fluorine and adjacent protons (J = 9–12 Hz) .
Toxicological Profile and Carcinogenic Mechanisms
Metabolic Activation and DNA Adduct Formation
Like other PAHs, this compound undergoes cytochrome P450-mediated oxidation to form reactive diol epoxides. The 7-fluoro group impedes epoxidation at the K-region (positions 1–2), redirecting metabolism to the bay region (positions 8–9). Subsequent covalent binding to DNA guanine residues generates mutagenic adducts, a critical step in tumor initiation .
Table 2: Tumorigenic Activity of Structural Analogs
| Compound | Tumorigenic Potency (Relative to DMBA) | Study Model |
|---|---|---|
| 7-Fluoro-12-methyl-BA | 0.26 | Sencar mice |
| 12-Methyl-BA | 0.15 | Sencar mice |
| 7,12-Dimethyl-BA (DMBA) | 1.00 (reference) | Sencar mice |
Fluorine’s electron-withdrawing effect reduces the compound’s tumor-initiating activity compared to methyl-substituted analogs, likely due to decreased stability of the resultant diol epoxide .
Environmental and Regulatory Considerations
Environmental Persistence
The compound’s low water solubility (predicted <0.1 mg/L) and high logP favor adsorption to soil and sediment, posing long-term ecological risks. Microbial degradation pathways remain uncharacterized, though dioxygenase enzymes in Pseudomonas spp. may cleave the aromatic rings under aerobic conditions .
Regulatory Status
No specific regulations target 7-fluoro-12-methylbenz(a)anthracene, but it falls under broader PAH regulations. The U.S. EPA classifies benz(a)anthracene as a probable human carcinogen (Group B2), and fluorinated derivatives may face scrutiny under the Toxic Substances Control Act (TSCA) .
Applications in Research and Industry
Carcinogenicity Studies
This compound serves as a tool to investigate structure-activity relationships in PAH carcinogenesis. Its lower potency compared to DMBA makes it suitable for dose-response studies without overwhelming tumor incidence .
Synthetic Intermediates
The fluorine and methyl groups enable selective functionalization, facilitating the synthesis of radiolabeled probes for metabolic tracing. For example, ¹⁴C-labeled derivatives are used to quantify DNA adduct formation in vivo .
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